Acetamidoxime, monohydrochloride (8CI)
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Overview
Description
Acetamidoxime, monohydrochloride (8CI), also known as N’-hydroxyethanimidamide hydrochloride, is a chemical compound with the molecular formula C2H7ClN2O . It has a molecular weight of 110.54 g/mol . This compound is synthesized from acetamide and hydroxylamine.
Synthesis Analysis
The synthesis of Acetamidoxime, monohydrochloride (8CI) involves the reaction of acetamide and hydroxylamine. In general, oximes like Acetamidoxime can be synthesized by the oxidation of aliphatic amines using m-CPBA .Molecular Structure Analysis
The molecular structure of Acetamidoxime, monohydrochloride (8CI) includes a hydroxylamine group attached to an acetamide group . The InChIKey of the compound is YFDYEHIAUKXEDK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Acetamidoxime, monohydrochloride (8CI) has a molecular weight of 110.54 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 110.0246905 g/mol . The topological polar surface area of the compound is 58.6 Ų .Scientific Research Applications
Scientific Research Applications of Chemically Related Compounds
Environmental Impact and Degradation
Research into the environmental degradation of chemical compounds is crucial for understanding their longevity and impact on ecosystems. For example, studies on the degradation and mineralization of pharmaceuticals like acetaminophen in water highlight the efficiency of processes like the UVC/S2O82− in breaking down contaminants (Moussavi et al., 2017). These insights can be pivotal when considering the environmental fate of Acetamidoxime, monohydrochloride (8CI), particularly if it shares similar physical or chemical properties with these compounds.
Photocatalytic Degradation
The synthesis and application of photocatalysts, such as Ag/AgCl@ZIF-8, for the degradation of pharmaceuticals under visible light, demonstrate the potential for chemical compounds to be broken down efficiently in an environmentally friendly manner (Fan et al., 2018). Research into the photocatalytic degradation pathways can inform the development of novel methods to mitigate the environmental presence of chemicals, including Acetamidoxime, monohydrochloride (8CI).
Bioactive Compound Synthesis
The creation of bioactive compounds, including the synthesis of derivatives based on specific chemical backbones, is a significant application in medicinal chemistry. For instance, the synthesis of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives and their evaluation for antimicrobial and cytotoxic activities illustrates the potential of chemical compounds in drug discovery (Alsantali et al., 2020). Such methodologies could be applicable to Acetamidoxime, monohydrochloride (8CI), for generating new therapeutics or research tools.
Electrochemical Sensors
Developing electrochemical sensors for detecting pharmaceuticals and other chemicals in various matrices is crucial for environmental monitoring and healthcare. The fabrication of sensors using modified electrodes with nanocomposites, as demonstrated for acetaminophen detection (Kenarkob & Pourghobadi, 2019), showcases the versatility of chemical compounds in analytical chemistry applications. Acetamidoxime, monohydrochloride (8CI), could similarly be explored for its potential in sensor development.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Acetamidoxime, monohydrochloride (8CI) is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . Acetamidoxime also has a significant affinity for uranium (U(VI)) , making it effective in uranium adsorption .
Mode of Action
Acetamidoxime negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . In the context of uranium adsorption, Acetamidoxime and the hydrolysates of carboxylic anions are co-intercalated into MgAl-LDH interlayers to generate a new material, ACAO-AC-LDH . This material displays outstanding adsorption performance for uranium .
Biochemical Pathways
The oxidation of Acetamidoxime can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . This process plays a key role in the release of nitric oxide (NO), a molecule with many beneficial biological effects .
Pharmacokinetics
Its ability to be co-intercalated into mgal-ldh interlayers suggests that it may have unique distribution characteristics .
Result of Action
The result of Acetamidoxime’s action is the inhibition of the aliphatic amidase operon, which can affect the metabolism of certain bacteria . Additionally, when co-intercalated into MgAl-LDH interlayers, it can effectively adsorb uranium from both high and low concentrations .
Action Environment
The action of Acetamidoxime, monohydrochloride (8CI) can be influenced by environmental factors. For instance, in natural seawater with a trace amount of uranium but highly concentrated concomitant cations, the ACAO-AC-LDH can trap ≥99.99% uranium, exhibiting extremely high selectivity . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other ions in the environment .
Biochemical Analysis
Biochemical Properties
Acetamidoxime, monohydrochloride (8CI) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which catalyze the oxidation of acetamidoxime, monohydrochloride (8CI) to release nitric oxide (NO). This interaction is significant as nitric oxide is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission . Additionally, acetamidoxime, monohydrochloride (8CI) can interact with horseradish peroxidase, further contributing to its biochemical activity .
Cellular Effects
Acetamidoxime, monohydrochloride (8CI) has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of nitric oxide from acetamidoxime, monohydrochloride (8CI) can activate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This, in turn, affects various downstream signaling pathways, including those involved in smooth muscle relaxation and immune response . Furthermore, acetamidoxime, monohydrochloride (8CI) can impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of acetamidoxime, monohydrochloride (8CI) involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, acetamidoxime, monohydrochloride (8CI) binds to cytochrome P450 enzymes, facilitating the oxidation process that releases nitric oxide . This binding interaction is crucial for the compound’s biochemical activity. Additionally, acetamidoxime, monohydrochloride (8CI) can inhibit certain enzymes, thereby modulating metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetamidoxime, monohydrochloride (8CI) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that acetamidoxime, monohydrochloride (8CI) is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to acetamidoxime, monohydrochloride (8CI) can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of acetamidoxime, monohydrochloride (8CI) vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as vasodilation and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which acetamidoxime, monohydrochloride (8CI) is effective without causing significant toxicity .
Metabolic Pathways
Acetamidoxime, monohydrochloride (8CI) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide . This process is essential for the compound’s biological activity. Additionally, acetamidoxime, monohydrochloride (8CI) can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of acetamidoxime, monohydrochloride (8CI) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain tissues, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
Acetamidoxime, monohydrochloride (8CI) exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, acetamidoxime, monohydrochloride (8CI) may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of acetamidoxime, monohydrochloride (8CI) is crucial for elucidating its mechanism of action and potential therapeutic applications .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Acetamidoxime, monohydrochloride (8CI) can be achieved through the reaction of acetamide with hydroxylamine hydrochloride followed by treatment with hydrochloric acid.", "Starting Materials": [ "Acetamide", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve acetamide in water and add hydroxylamine hydrochloride to the solution.", "Step 2: Heat the mixture to 60-70°C and stir for 2-3 hours.", "Step 3: Cool the mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with water and dry it.", "Step 5: Dissolve the dried precipitate in hydrochloric acid and heat the solution to 60-70°C.", "Step 6: Cool the solution to room temperature and filter the precipitate.", "Step 7: Wash the precipitate with water and dry it to obtain Acetamidoxime, monohydrochloride (8CI)." ] } | |
CAS RN |
5426-04-0 |
Molecular Formula |
C2H7ClN2O |
Molecular Weight |
110.54 g/mol |
IUPAC Name |
N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H |
InChI Key |
YFDYEHIAUKXEDK-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/O)/N.Cl |
SMILES |
CC(=NO)N.Cl |
Canonical SMILES |
CC(=NO)N.Cl |
Other CAS RN |
5426-04-0 |
Origin of Product |
United States |
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